molecular formula C14H16N2O3 B2496972 1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide CAS No. 126263-21-6

1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide

Cat. No. B2496972
CAS RN: 126263-21-6
M. Wt: 260.293
InChI Key: HHLHQCWJVHHZLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide, often involves multi-component reactions that can yield enantiomerically pure compounds. For example, a three-component reaction involving 1-phenylethylamine, formaldehyde, and an α-(hydroxyimino) ketone can yield the corresponding 1H-imidazole 3-oxide in high yield. Such reactions can be carried out in methanol or acetic acid, demonstrating the versatility of imidazole synthesis approaches (Mlostoń et al., 2008).

Molecular Structure Analysis

Imidazole derivatives exhibit a wide range of molecular interactions, including intramolecular hydrogen bonding, which significantly influences their molecular structure and stability. Studies using X-ray diffraction and quantum theory reveal the importance of these non-covalent interactions in stabilizing the crystal structure of these compounds. Notably, intramolecular hydrogen bonds between carboxamide nitrogen donors and N-oxide oxygen acceptors classify as strong interactions with energy about 10 kcal/mol (Łukomska-Rogala et al., 2017).

Chemical Reactions and Properties

Imidazole 3-oxides participate in a variety of chemical reactions, including deoxygenation, chlorination, and [3+2]-cycloadditions. These reactions are crucial for further functionalization and application of these compounds. For example, 1-benzyl-4,5-dimethyl-imidazole 3-oxide can undergo deoxygenation by phosphorus trichloride or chlorination at C-2 by phosphoryl chloride (Ferguson & Schofield, 1975).

Scientific Research Applications

Spin Trapping Applications

1-(1-carboxy-2-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide, as a derivative of 2H-imidazole-1-oxides, has been studied for spin trapping applications. Research by Dikalov, Kirilyuk, and Grigor’ev (1996) demonstrated that compounds like 2H-imidazole-1-oxides can form spin adducts with various short-lived free radicals, including OH, CH3, and cysteinyl radicals. These compounds do not trap superoxide radicals, making them suitable for detecting OH and thiol radicals without the interference of superoxide radicals. They are also effective scavengers of peroxynitrite, forming spin adducts similar to those with OH-radicals (Dikalov, Kirilyuk, & Grigor’ev, 1996).

Synthesis of pH-sensitive Spin Probes

Kirilyuk et al. (2003) discussed the synthesis of new pH-sensitive spin probes using 5-alkylamino-4H-imidazole 3-oxides, which are related to the compound . These probes were created through a process involving the Grignard reagent addition and could be useful in chemical and biological systems for detecting pH changes (Kirilyuk et al., 2003).

Imidazole Derivatives in Nonenzymatic Browning Reactions

The research by Veĺišek et al. (1989) identified 1,3-bis(carboxymethyl)imidazole and its derivatives in model reaction mixtures, indicating the presence of such imidazole derivatives in nonenzymatic browning reactions. This suggests the potential application of these compounds in understanding the formation of N-containing heterocyclic compounds in various natural and synthetic systems (Veĺišek et al., 1989).

Development of Alkaline Anion Exchange Membranes

In the field of fuel cell technology, the development of imidazolium-type alkaline anion exchange membranes (Im-AAEMs) incorporates structures similar to the specified compound. Ran et al. (2012) found that these membranes, which include imidazolium cations, show enhanced thermal and chemical stabilities, making them promising for fuel cell applications (Ran et al., 2012).

Corrosion Inhibition Studies

Research by Srivastava et al. (2017) explored the use of amino acid-based imidazolium zwitterions as corrosion inhibitors. These inhibitors, including derivatives similar to the specified compound, demonstrated high inhibition efficiency and provided insights into the reactivity and adsorption behavior of such zwitterions, indicating their potential application in protecting metal surfaces (Srivastava et al., 2017).

properties

IUPAC Name

2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-11(2)16(19)9-15(10)13(14(17)18)8-12-6-4-3-5-7-12/h3-7,9,13H,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLHQCWJVHHZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CN1C(CC2=CC=CC=C2)C(=O)O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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